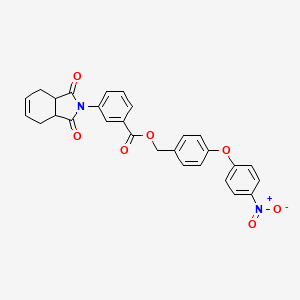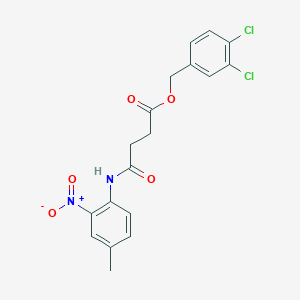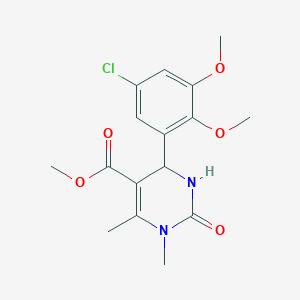
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
Übersicht
Beschreibung
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O2 and its molecular weight is 340.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1917559 g/mol and the complexity rating of the compound is 369. The solubility of this chemical has been described as >51.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Acetylcholinesterase Activity
Research into derivatives of piperidine, closely related to 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, has shown significant anti-acetylcholinesterase (anti-AChE) activity. Specifically, certain piperidine derivatives were synthesized and evaluated, finding that substitution at the benzamide with a bulky group substantially increased activity. One compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, suggesting potential as an antidementia agent due to its marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Preparation and Characterization of Crystalline Forms
Another study focused on the preparation and characterization of two polymorphs of a compound structurally similar to 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. Through X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy, distinct physical and chemical properties were identified for these forms, contributing to the understanding of the material characteristics of such compounds (Yanagi et al., 2000).
Sigma Receptor Scintigraphy
Research into sigma receptors, which are overexpressed in breast cancer cells, utilized a derivative of this compound for imaging. This study demonstrated the potential of using specific benzamides for visualizing primary breast tumors in humans in vivo, indicating a valuable approach for cancer diagnosis and treatment monitoring (Caveliers et al., 2002).
Synthesis and Evaluation as an Acetylcholinesterase Inhibitor
A study on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a compound related to this compound, highlighted its high affinity as a reversible inhibitor of acetylcholinesterase. Despite good blood-brain barrier permeability, its uniform brain distribution suggested limitations for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).
Prokinetic Agents Development
Cinitapride and related benzamide derivatives, sharing a core structure with this compound, were synthesized and evaluated for their potential as prokinetic agents. This research aimed to improve gastrointestinal motility, showing significant advancements in the development of treatments for disorders like gastroparesis (Srinivasulu et al., 2005).
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-6-22-15-9-7-13(8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14;/h7-10,14,20H,6,11-12H2,1-5H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIARMQZTRVOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)





![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4059520.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
![2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4059574.png)
![(5Z)-3-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4059577.png)
![4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4059588.png)
